

Application Notes: Utilizing NADP Disodium Salt in Glucose-6-Phosphate Dehydrogenase (G6PD) Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NADP disodium salt*

Cat. No.: *B1223965*

[Get Quote](#)

Introduction

Glucose-6-Phosphate Dehydrogenase (G6PD) is a crucial cytosolic enzyme in the pentose phosphate pathway.^{[1][2]} It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono- δ -lactone while concurrently reducing Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) to NADPH.^{[3][4][5]} This reaction is the primary source of cellular NADPH, which is vital for protecting cells, particularly red blood cells, from oxidative damage by maintaining a supply of reduced glutathione. G6PD deficiency is the most common human enzyme deficiency, affecting approximately 500 million people worldwide, and can lead to hemolytic anemia when individuals are exposed to oxidative stress.

The quantitative determination of G6PD activity is essential for diagnosing this deficiency and for various research applications. The most common methods for assaying G6PD activity rely on the use of NADP⁺ (typically as a disodium salt for solubility and stability) as a cofactor. The rate of NADPH production, which is directly proportional to G6PD activity, can be measured by monitoring the increase in absorbance at 340 nm or by fluorescence.

Principle of the Assay

The enzymatic reaction at the core of the G6PD assay is as follows:

Glucose-6-Phosphate (G6P) + NADP+ ---(G6PD)---> 6-Phosphoglucono- δ -lactone + NADPH + H+

The production of NADPH is quantified to determine the enzyme's activity. Spectrophotometric methods measure the increase in absorbance at 340 nm, leveraging the fact that NADPH has a distinct absorbance peak at this wavelength, while NADP+ does not. Fluorometric assays measure the intrinsic fluorescence of NADPH (excitation ~340-360 nm, emission ~460 nm) or use a coupled enzymatic reaction where NADPH reduces a non-fluorescent substrate (like resazurin) to a highly fluorescent product (resorufin).

It is important to note that a subsequent enzyme in the pentose phosphate pathway, 6-phosphogluconate dehydrogenase (6PGD), also produces NADPH. To ensure that the measured activity is specific to G6PD, some assay protocols include an inhibitor of 6PGD, such as maleimide.

Experimental Protocols

Spectrophotometric Assay for G6PD Activity

This protocol is a standard method for the quantitative determination of G6PD activity in a sample, such as a red blood cell hemolysate.

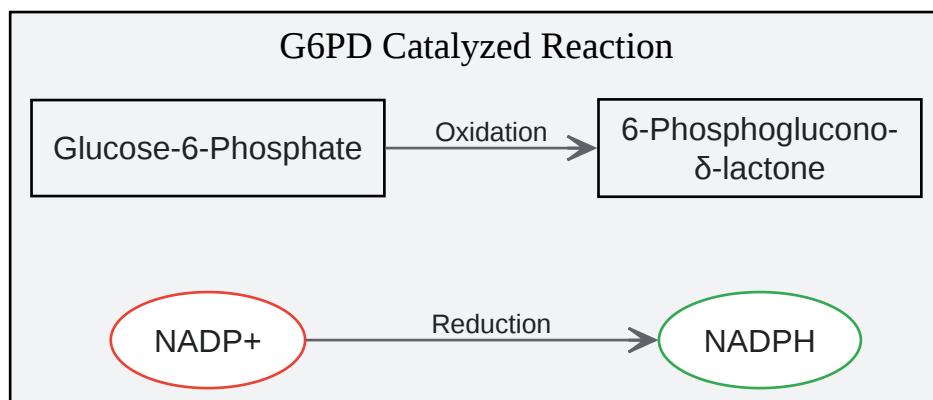
Materials:

- NADP+ Disodium Salt (NADP, Na-salt)
- Glucose-6-Phosphate (G6P)
- Tris-HCl buffer
- Magnesium Chloride (MgCl₂)
- Saponin (for cell lysis)
- Spectrophotometer with temperature control (set to 30°C or 37°C)
- Cuvettes

Reagent Preparation:

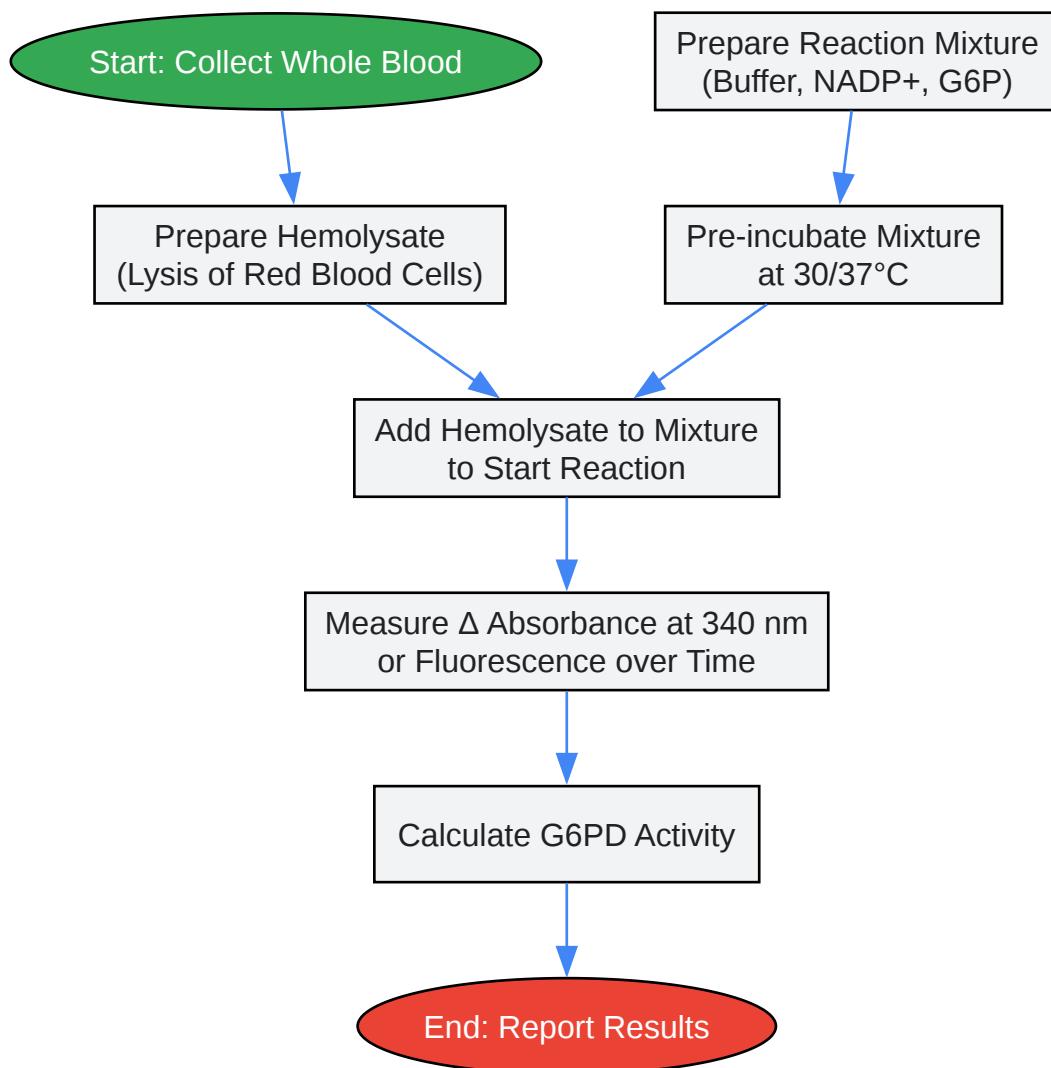
Reagent	Concentration	Solvent/Buffer
Tris-HCl Buffer	0.055 M	Deionized Water
MgCl ₂	0.0033 M	In Tris-HCl Buffer
NADP ⁺ Solution	0.006 M	Deionized Water
G6P Solution	0.1 M	Deionized Water
Lysing Reagent	0.2% (w/v)	Deionized Water

Procedure:


- Sample Preparation (Hemolysate):
 - Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
 - Prepare a hemolysate by mixing the whole blood with the lysing reagent. For example, add 10 µL of blood to 1.0 mL of lysing solution.
 - Mix thoroughly and let stand at room temperature for 5-10 minutes to ensure complete lysis.
- Assay Reaction:
 - Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).
 - In a cuvette, prepare the reaction mixture as follows:
 - 2.7 mL of Tris-HCl buffer (containing MgCl₂)
 - 0.1 mL of 0.006 M NADP⁺ solution
 - 0.1 mL of 0.1 M G6P solution

- Incubate the reaction mixture in the spectrophotometer for 7-8 minutes to reach thermal equilibrium and to establish a blank rate.
- Initiation and Measurement:
 - Add 0.1 mL of the prepared hemolysate to the cuvette.
 - Mix quickly by inverting the cuvette.
 - Immediately begin recording the absorbance at 340 nm for 4-5 minutes.
- Calculation of G6PD Activity:
 - Determine the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the initial linear portion of the curve.
 - Calculate the enzyme activity using the Beer-Lambert law:
 - $\text{Units/mL} = (\Delta A_{340}/\text{min} * \text{Total Volume}) / (6.22 * \text{Sample Volume} * \text{Light Path})$
 - Where 6.22 is the millimolar extinction coefficient of NADPH at 340 nm.

Quantitative Data Summary


Parameter	Value	Reference
Wavelength for Absorbance	340 nm	
Excitation/Emission (Fluorometric)	~340-360 nm / ~460 nm	
Reaction Temperature	30°C or 37°C	
pH Optimum	7.8 - 8.3	
NADPH Molar Extinction Coefficient	$6220 \text{ M}^{-1}\text{cm}^{-1}$ (6.22 $\text{mM}^{-1}\text{cm}^{-1}$)	
Normal G6PD Activity Range	9.8 to 15.5 U/g Hb	

Visualizations

[Click to download full resolution via product page](#)

Caption: The enzymatic reaction catalyzed by G6PD.

[Click to download full resolution via product page](#)

Caption: The experimental workflow for a G6PD assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Diagnosis and Management of G6PD Deficiency | AAFP [aafp.org]
- 5. Allosteric role of a structural NADP+ molecule in glucose-6-phosphate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing NADP Disodium Salt in Glucose-6-Phosphate Dehydrogenase (G6PD) Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223965#using-nadp-disodium-salt-in-glucose-6-phosphate-dehydrogenase-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com